molecular formula C24H18BrN3O4 B2955080 ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327170-76-2

ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No. B2955080
CAS RN: 1327170-76-2
M. Wt: 492.329
InChI Key: VFSDPRAWFIURAG-VYIQYICTSA-N
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Description

This compound is a derivative of benzoate, which is a salt or ester of benzoic acid. The benzoate group is attached to an ethyl group (a two-carbon chain), and also to a complex group that includes a chromene structure (a three-ring system with one oxygen atom), a pyridine structure (a six-membered ring with one nitrogen atom), and a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The chromene and pyridine structures, in particular, would contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxylate group in the benzoate moiety .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studying its reactivity, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

ethyl 4-[[6-bromo-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O4/c1-2-31-24(30)15-6-9-18(10-7-15)27-23-19(22(29)28-21-5-3-4-12-26-21)14-16-13-17(25)8-11-20(16)32-23/h3-14H,2H2,1H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDPRAWFIURAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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